methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

pyrazolo[1,5-a]pyridine dopamine D4 receptor regioisomer selectivity

Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate (CAS 1396879-49-4) is a synthetic small molecule (C14H13N3O4S2, MW 351.4 g/mol) combining a pyrazolo[1,5-a]pyridine heterocycle with a 2-carboxylate thiophene core via a sulfamoyl linker. The methyl ester at the thiophene 2-position distinguishes this compound from free carboxylic acid analogs by conferring increased lipophilicity (predicted cLogP ~2.5) and eliminating a formal negative charge at physiological pH, thereby facilitating passive membrane permeability in cell-based assays.

Molecular Formula C14H13N3O4S2
Molecular Weight 351.4
CAS No. 1396879-49-4
Cat. No. B2447933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
CAS1396879-49-4
Molecular FormulaC14H13N3O4S2
Molecular Weight351.4
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3
InChIKeyLAVFXHMVHJKGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate (CAS 1396879-49-4): Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate (CAS 1396879-49-4) is a synthetic small molecule (C14H13N3O4S2, MW 351.4 g/mol) combining a pyrazolo[1,5-a]pyridine heterocycle with a 2-carboxylate thiophene core via a sulfamoyl linker. The methyl ester at the thiophene 2-position distinguishes this compound from free carboxylic acid analogs by conferring increased lipophilicity (predicted cLogP ~2.5) and eliminating a formal negative charge at physiological pH, thereby facilitating passive membrane permeability in cell-based assays. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure that appears in multiple pharmacologically active series targeting sigma receptors, PI3 kinases, and EphB3 tyrosine kinase [1]. Commercial sourcing data indicate that material conforming to this structure is available with ≥95% purity by 1H-NMR verification .

Why Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyridine or Sulfamoylthiophene Analogs


Generic substitution within the pyrazolo[1,5-a]pyridine or sulfamoylthiophene classes fails because the specific regioisomeric attachment at the pyrazolo[1,5-a]pyridine 3-position, combined with the thiophene-2-carboxylate methyl ester, constitutes a unique pharmacophoric arrangement that cannot be replicated by isomers. In PI3 kinase inhibitor series, the sulphur oxidation state of the central linker alone switches isoform selectivity between p110δ- and p110α-selective profiles [1]. Similarly, the position of substituents on the pyrazolo[1,5-a]pyridine core determines dopamine D4 receptor affinity and intrinsic activity, with K(i) values varying from 1.5 nM to >1,000 nM depending on substitution pattern [2]. In sulfamoylthiophene anti-inflammatory series, the nature of the carboxylic acid derivative (free acid vs. ester) and the heterocycle attached to the sulfamoyl nitrogen profoundly influence analgesic potency and anti-inflammatory efficacy across carrageenan-induced edema and writhing test models [3]. Therefore, a 2-ylmethyl regioisomer or a pyrazolo[1,5-a]pyrimidine homolog cannot be assumed to exhibit equivalent target engagement, selectivity, or ADME properties.

Quantitative Differentiation Evidence for Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate vs. Closest Analogs


Regioisomeric Position 3-ylmethyl vs. 2-ylmethyl Pyrazolo[1,5-a]pyridine Substitution: Class-Level Inference from Dopamine Receptor SAR

In the pyrazolo[1,5-a]pyridine class, the position of substituent attachment dictates receptor binding affinity. The dopamine D4 receptor ligand FAUC 327 (with a carbonitrile at the 3-position) exhibits K(i) = 1.5 nM and EC50 = 1.5 nM, whereas regioisomeric variants with substituents at alternative positions show substantially reduced affinity (K(i) > 100–1,000 nM) [1]. Although quantitative binding data are not available for the target compound itself, this class-level SAR establishes that the 3-ylmethyl attachment in the target compound is structurally non-interchangeable with the 2-ylmethyl regioisomer (methyl 3-(N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate), which would present the pyrazolo[1,5-a]pyridine core in a different geometric orientation relative to the sulfamoyl-thiophene pharmacophore.

pyrazolo[1,5-a]pyridine dopamine D4 receptor regioisomer selectivity

Sulfamoyl Linker Configuration vs. Sulfonohydrazide and Sulfonylurea Linkers: Quantified Impact on PI3K p110α Isoform Selectivity

In the pyrazolo[1,5-a]pyridine PI3K inhibitor series, variation of the linker between the pyrazolo[1,5-a]pyridine core and the terminal aryl group produced pan-PI3K inhibitors (compound 41) when a specific linker was used, but a change to a benzenesulfonohydrazide linker with a different sulphur oxidation state yielded p110α-selective compound 58 or p110δ-selective compound 57 [1]. The target compound uses a sulfamoyl (SO2–NH) linker directly attached to the thiophene-2-carboxylate, a configuration that differs from the arylsulfonyl and arylcarbonyl linkers in the PI3K series as well as from sulfonylurea linkers found in herbicidal pyrazolo[1,5-a]pyridines [2]. This linker chemistry dictates hydrogen-bond donor/acceptor capacity and molecular shape, parameters that governed isoform selectivity switching in the published series.

PI3 kinase inhibitor linker SAR isoform selectivity

Methyl Ester Prodrug/Protecting-Group Strategy: Differentiation from Free Carboxylic Acid Analogs in the Sulfamoylthiophene Anti-Inflammatory Class

The target compound contains a methyl ester at the thiophene-2-carboxylate position, whereas the sulfamoylthiophene carboxylic acid derivatives reported by Díaz et al. (1996) were tested as free carboxylic acids. In that series, certain free-acid compounds exhibited analgesic activity in the phenylbenzoquinone-induced writhing test (ED50 values ranging from 10–50 mg/kg p.o. in mice) and anti-inflammatory activity in the carrageenan-induced rat paw edema model (35–60% inhibition at 50 mg/kg p.o.) [1]. The methyl ester in the target compound is predicted to increase lipophilicity (cLogP increase of approximately 1.0–1.5 log units relative to the free acid) and reduce the polar surface area by eliminating the carboxylate negative charge, which enhances passive membrane permeability in vitro but requires esterase-mediated hydrolysis to release the free acid for target engagement in vivo. This pro-moiety strategy is employed in multiple clinically validated sulfamoyl-containing drugs (e.g., meloxicam, celecoxib analogs) to modulate oral bioavailability.

sulfamoylthiophene methyl ester anti-inflammatory activity

Pyrazolo[1,5-a]pyridine Core Heterocycle vs. Pyrazolo[1,5-a]pyrimidine Core: Scaffold-Specific Kinase Inhibition Profiles

The pyrazolo[1,5-a]pyridine core has been optimized as a potent EphB3 tyrosine kinase inhibitor chemotype, exemplified by LDN-211904 (IC50 = 79 nM against EphB3), which also demonstrated good mouse liver microsomal stability (t½ > 60 min) and aqueous solubility > 50 μM . In contrast, the structurally analogous pyrazolo[1,5-a]pyrimidine core (as in methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate, a direct scaffold-hop analog of the target compound) is associated with JAK3 kinase inhibition and a different selectivity fingerprint [1]. The replacement of the pyridine nitrogen position and ring electronics between these two cores fundamentally alters hydrogen-bonding capacity with the kinase hinge region, resulting in distinct target profiles. Researchers pursuing EphB3 or related ephrin receptor pharmacology should procure the pyrazolo[1,5-a]pyridine variant specifically.

pyrazolo[1,5-a]pyridine pyrazolo[1,5-a]pyrimidine EphB3 kinase inhibitor

Supplier-Quantified Product Specifications: Purity ≥95% (1H-NMR) and Cost per Gram Benchmarking

Commercial sourcing data establish that this compound is available with certified purity of ≥95% as verified by 1H-NMR spectroscopy, at a price point of approximately US$203 per gram from specialist research chemical suppliers . This pricing is positioned below premium-priced, extensively characterized pharmacological tool compounds (typical range US$500–2,000/g for compounds with full in vitro ADME panels) but above commodity screening library compounds (typically US$20–50 per 10 mg). The 1H-NMR purity verification is a critical quality gate: for sulfamoyl-containing compounds, HPLC-UV alone may underestimate impurities that co-elute or lack chromophores, whereas NMR confirms both structural identity and the absence of significant non-UV-active contaminants (e.g., residual solvents, inorganic salts).

procurement purity specification cost benchmarking

Predicted Drug-Likeness Profile: Rule-of-Five Compliance and Polar Surface Area Benchmarking Against CNS-Penetrant Pyrazolo[1,5-a]pyridine Comparators

Computational property analysis of the target compound (MW = 351.4; H-bond acceptors = 5; H-bond donors = 1; rotatable bonds = 4; TPSA ≈ 104 Ų; predicted cLogP ≈ 2.5–3.0) places it within favorable drug-like chemical space (no Rule-of-Five violations). The topological polar surface area of ~104 Ų is notably lower than the 140 Ų threshold typically associated with poor blood-brain barrier penetration, positioning this compound closer to CNS-accessible chemotypes (TPSA < 90 Ų for optimal CNS penetration) than many sulfamoyl-containing anti-inflammatory comparators (e.g., meloxicam, TPSA = 128 Ų). By contrast, the 2-ylmethyl regioisomer would possess an identical molecular formula and computed property profile, rendering computational property-based differentiation between regioisomers impossible—thus necessitating explicit structural verification (1H-NMR) to confirm procurement of the correct 3-ylmethyl isomer.

drug-likeness Rule of Five CNS multiparameter optimization

Procurement-Relevant Application Scenarios for Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate (CAS 1396879-49-4)


Regioisomer-Specific Pyrazolo[1,5-a]pyridine SAR Probe in Kinase or GPCR Hit-to-Lead Programs

Medicinal chemistry teams developing pyrazolo[1,5-a]pyridine-based kinase inhibitors (EphB3, PI3K, JAK3) or GPCR ligands (dopamine D4, sigma receptors) require the 3-ylmethyl regioisomer specifically to probe SAR at this vector. The >66-fold affinity differences observed between regioisomeric substitution positions in the dopamine D4 class [1] underscore that procurement of the correct 3-ylmethyl variant is essential for generating meaningful SAR data. Any substitution with the 2-ylmethyl regioisomer would produce confounding results and delay project timelines.

Methyl Ester Prodrug Strategy in Cellular Anti-Inflammatory Phenotypic Screening

Investigators conducting cell-based anti-inflammatory screens benefit from the methyl ester functionality, which enhances membrane permeability relative to free carboxylic acid analogs [2]. Following intracellular esterase hydrolysis, the liberated carboxylic acid can engage inflammatory targets. This application scenario leverages the ~1.0–1.5 log unit increase in cLogP over free-acid comparators, enabling higher intracellular concentrations at equivalent extracellular dosing.

Sulfamoyl Linker-Containing Tool Compound for Selectivity Profiling in PI3K or Related Lipid Kinase Panels

The sulfamoyl linker represents a distinct chemotype within the pyrazolo[1,5-a]pyridine class that has not been exhaustively profiled in commercial kinase selectivity panels. Given that linker sulphur oxidation state alone can switch PI3K isoform selectivity from pan- to isoform-selective [3], this compound fills a gap in commercially available pyrazolo[1,5-a]pyridine sulfamoyl linker probes. Procurement as a singleton for broad kinase profiling may identify novel isoform-selective starting points.

Computationally Predicted CNS-Permeable Scaffold for Neuroinflammation Target Validation

With a TPSA of ~104 Ų—substantially below the 140 Ų threshold for blood-brain barrier penetration—this compound is positioned as a candidate for CNS target validation studies . Its favorable property space (no Ro5 violations, moderate lipophilicity) supports oral dosing in rodent models of neuroinflammation, provided that in vitro metabolic stability and permeability data are obtained prior to in vivo use.

Quote Request

Request a Quote for methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.